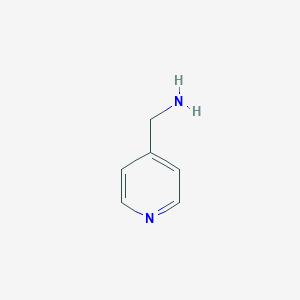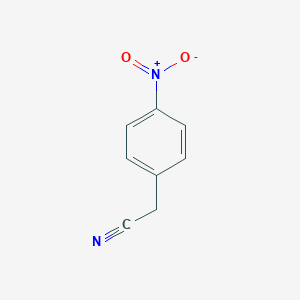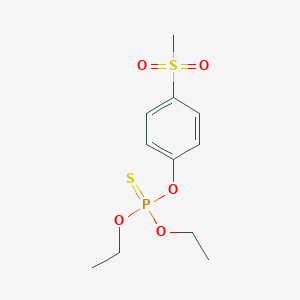
Fensulfothion sulfone
描述
Fensulfothion Sulfone Description
Fensulfothion sulfone is a metabolite related to the organophosphorus pesticide fensulfothion. While the provided papers do not directly describe fensulfothion sulfone, they do provide insights into the metabolism and degradation of related compounds such as fenthion and fensulfothion, which can inform our understanding of fensulfothion sulfone.
Synthesis Analysis
The synthesis of fensulfothion sulfone is not directly detailed in the provided papers. However, the synthesis of related sulfoxide compounds is discussed, such as the enantiospecific synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers . These processes involve the use of chiral oxidants and can result in high enantiomeric excess, which is important for determining the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of fensulfothion sulfone can be inferred from the structure of fensulfothion and its sulfoxide metabolites. The presence of a sulfone group indicates the oxidation state of sulfur in the molecule. The molecular structure of related compounds has been analyzed using techniques such as gas-liquid chromatography, infrared spectrophotometry, and mass spectrometry .
Chemical Reactions Analysis
Fensulfothion and its metabolites undergo various chemical reactions. For instance, fensulfothion is metabolized by soil bacteria such as Pseudomonas alcaligenes C1, which degrades the compound to p-methylsulfinyl phenol and diethyl phosphorothioic acid . Additionally, Klebsiella pneumoniae can reduce fensulfothion to fensulfothion sulfide . The oxidative degradation of fensulfothion by hydroxyl radicals in aqueous media has also been studied, revealing a complex array of transformation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of fensulfothion and its metabolites, such as solubility, adsorption, and desorption in soil and water, have been investigated. The adsorption of fensulfothion and its sulfide and sulfone metabolites to soil correlates with soil organic content, and their mobility through soil is related to their water solubility . The persistence of fensulfothion in water has been studied under various conditions, showing that it can be stable for several weeks . The photodegradation of fenthion, a related compound, has been examined under different light sources, providing insights into the environmental degradation of such pesticides .
Case Studies
While no specific case studies are provided in the papers, the research on the metabolism of fenthion and fensulfothion by liver preparations of various species , the degradation by soil bacteria , and the reduction by Klebsiella pneumoniae can be considered relevant case studies for understanding the behavior of fensulfothion sulfone in biological systems and the environment.
科学研究应用
Soil Persistence and Plant Uptake
- Fensulfothion sulfone shows moderate persistence in soil and can be taken up by plants such as rutabagas and carrots. It was found that traces of fensulfothion sulfone were present in these vegetables, mostly confined to the peel in rutabagas and detectable at 0.10 ppm in carrots (Chisholm, 1974).
Adsorption, Desorption, and Mobility in Soil
- The adsorption, desorption, and soil mobility of fensulfothion and its sulfide and sulfone metabolites were studied, revealing an inverse relationship between water solubilities and adsorption values. The order of adsorption was fensulfothion sulfide > sulfone > fensulfothion, correlating significantly with soil organic content (Miles, Bowman, & Harris, 1981).
Microbial Degradation
- Soil bacteria, such as Pseudomonas alcaligenes, can degrade fensulfothion to fensulfothion sulfone, which is valuable for the detoxification of pesticide residues (Sheela & Pai, 1983).
Oxidative Degradation in Aqueous Medium
- The oxidative degradation of fensulfothion in an aqueous medium was studied, showing nearly complete transformation within a short time frame. This study helps understand the environmental fate of fensulfothion and its metabolites (Paul et al., 2013).
Analytical Methods for Detection
- New analytical methods have been developed for the quantification of organophosphorus pesticides, including fensulfothion, in various matrices. This is crucial for monitoring and managing the environmental and health impacts of these compounds (Buonasera et al., 2009).
未来方向
属性
IUPAC Name |
diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZEBCYVXMEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162079 | |
| Record name | Fensulfothion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fensulfothion sulfone | |
CAS RN |
14255-72-2 | |
| Record name | Fensulfothion sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fensulfothion sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fensulfothion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)
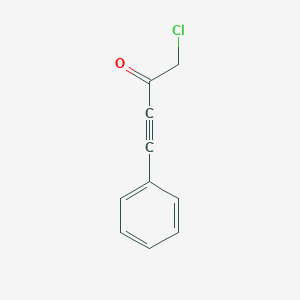
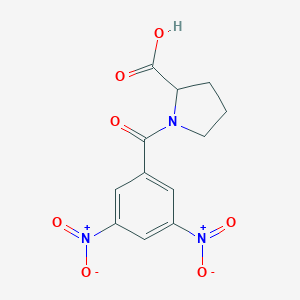
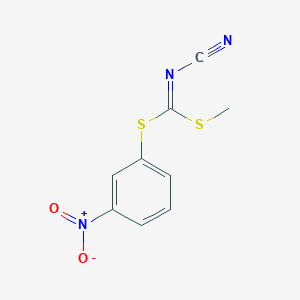
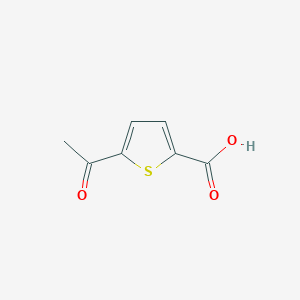
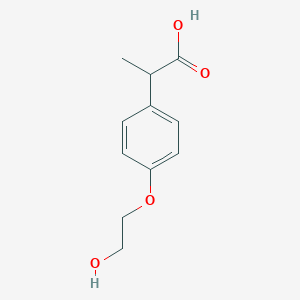
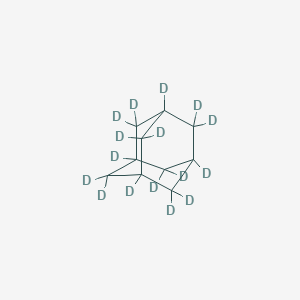
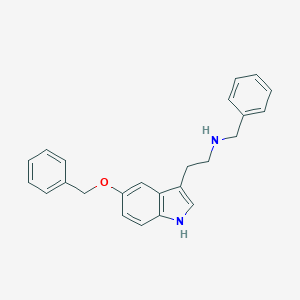
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
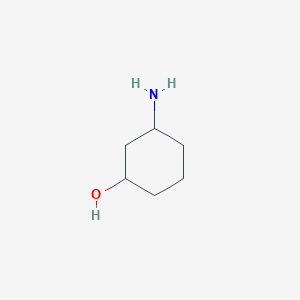
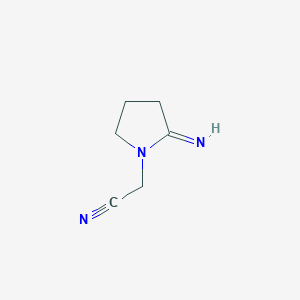
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
